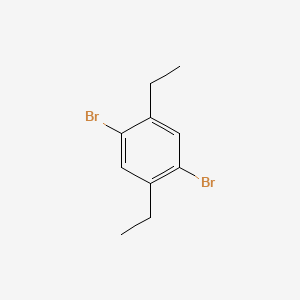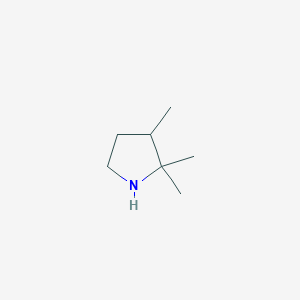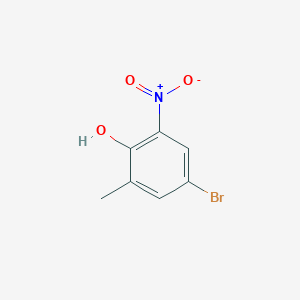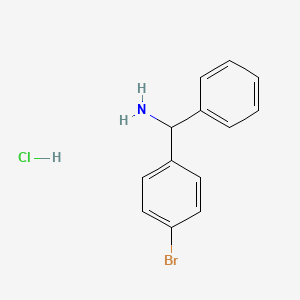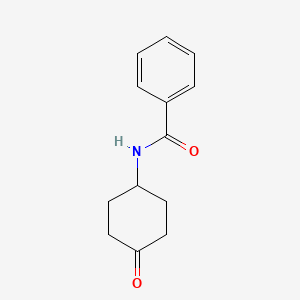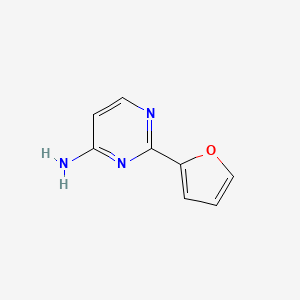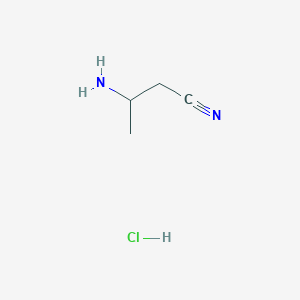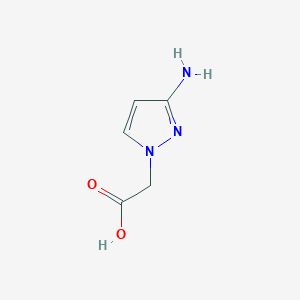
(3-amino-1H-pyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(3-amino-1H-pyrazol-1-yl)acetic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and further reacted with acetic anhydride to yield acetylated products . Another study reported a multi-component reaction in an ionic liquid to synthesize 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, showcasing an environmentally friendly approach with high yields . Additionally, novel pyrazolo[3,4-b]pyridine products were synthesized via condensation of pyrazole-5-amine derivatives with activated carbonyl groups .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal and molecular structures of metal complexes with a pyrazole-derived ligand were determined by X-ray structure analysis . The molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on NMR spectral and X-ray data .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclizations and condensations. Divergent cyclisations of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids with formyl and acetyl electrophiles led to the formation of interesting bicyclic heterocycles . The reaction outcomes were highly sensitive to the nature of the reagents and the acidity of the reaction medium.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized by spectroscopic methods and by studying their reactivity in different conditions. The study of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate provided insights into the acetylation process and the properties of the resulting compounds . The physicochemical characteristics of metal complexes with pyrazole-derived ligands were also described, with IR and 1H NMR spectra supporting the observed molecular structures .
Scientific Research Applications
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Pyrazole derivatives have been found to exhibit antimicrobial activity .
- Method : The synthesis of these compounds typically involves reactions with various reagents under specific conditions .
- Results : The antimicrobial activity of these compounds has been demonstrated in various studies, although specific quantitative data was not provided in the sources I found .
Anti-inflammatory Activity
- Field : Pharmacology
- Application : Some pyrazole derivatives have been used as anti-inflammatory agents .
- Method : These compounds are typically synthesized and then tested for their anti-inflammatory activity in laboratory settings .
- Results : While specific results vary, some pyrazole derivatives have been found to exhibit significant anti-inflammatory activity .
Anticancer Activity
- Field : Oncology
- Application : Certain pyrazole derivatives have been studied for their potential anticancer effects .
- Method : These compounds are synthesized and then tested in vitro and in vivo for their ability to inhibit cancer cell growth .
- Results : Some pyrazole derivatives have shown promising results in inhibiting the growth of certain types of cancer cells .
Antiviral Activity
- Field : Virology
- Application : Some indole derivatives, which include pyrazole derivatives, have been found to exhibit antiviral activity .
- Method : These compounds are typically synthesized and then tested for their antiviral activity in laboratory settings .
- Results : While specific results vary, some indole derivatives have been found to exhibit significant antiviral activity .
Antidiabetic Activity
- Field : Endocrinology
- Application : Certain indole and imidazole derivatives, which include pyrazole derivatives, have been used as antidiabetic agents .
- Method : These compounds are typically synthesized and then tested for their antidiabetic activity in laboratory settings .
- Results : Some indole and imidazole derivatives have been found to exhibit significant antidiabetic activity .
Antioxidant Activity
- Field : Biochemistry
- Application : Certain imidazole derivatives, which include pyrazole derivatives, have been studied for their potential antioxidant effects .
- Method : These compounds are synthesized and then tested in vitro for their ability to inhibit oxidative processes .
- Results : Some imidazole derivatives have shown promising results in inhibiting oxidative processes .
Antitubercular Activity
- Field : Microbiology
- Application : Some indole derivatives, which include pyrazole derivatives, have been found to exhibit antitubercular activity .
- Method : These compounds are typically synthesized and then tested for their antitubercular activity in laboratory settings .
- Results : While specific results vary, some indole derivatives have been found to exhibit significant antitubercular activity .
Antimalarial Activity
- Field : Parasitology
- Application : Certain indole derivatives, which include pyrazole derivatives, have been used as antimalarial agents .
- Method : These compounds are typically synthesized and then tested for their antimalarial activity in laboratory settings .
- Results : Some indole derivatives have been found to exhibit significant antimalarial activity .
Anticholinesterase Activity
- Field : Neurology
- Application : Certain indole derivatives, which include pyrazole derivatives, have been studied for their potential anticholinesterase effects .
- Method : These compounds are synthesized and then tested in vitro for their ability to inhibit cholinesterase .
- Results : Some indole derivatives have shown promising results in inhibiting cholinesterase .
Safety And Hazards
properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-4-1-2-8(7-4)3-5(9)10/h1-2H,3H2,(H2,6,7)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJWWRWZYMXKJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598868 |
Source


|
| Record name | (3-Amino-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-amino-1H-pyrazol-1-yl)acetic acid | |
CAS RN |
1006319-29-4 |
Source


|
| Record name | (3-Amino-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

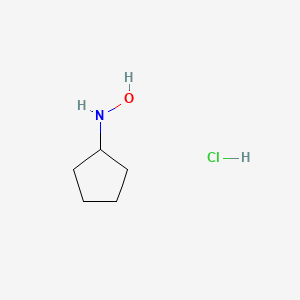
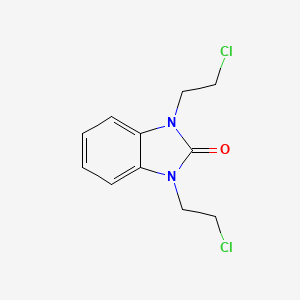
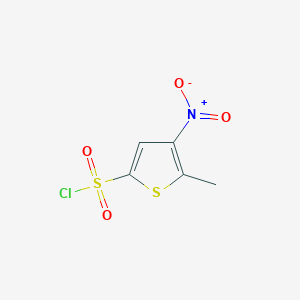
![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)
